molecular formula C10H9FO4S B15172047 {[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid CAS No. 921212-05-7

{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid

Cat. No.: B15172047
CAS No.: 921212-05-7
M. Wt: 244.24 g/mol
InChI Key: BKDCBYZYHIUZOO-UHFFFAOYSA-N
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Description

{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid is an organic compound that features a fluorine atom, a methoxycarbonyl group, and a sulfanylacetic acid moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methoxycarbonylphenylboronic acid with a suitable sulfanylacetic acid derivative under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the fluorine atom and the methoxycarbonyl group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
  • 2-Fluoro-4-methoxyacetophenone
  • 2,4,5-Trifluorophenylacetic acid

Uniqueness

{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid is unique due to the presence of both a fluorine atom and a sulfanylacetic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

921212-05-7

Molecular Formula

C10H9FO4S

Molecular Weight

244.24 g/mol

IUPAC Name

2-(2-fluoro-4-methoxycarbonylphenyl)sulfanylacetic acid

InChI

InChI=1S/C10H9FO4S/c1-15-10(14)6-2-3-8(7(11)4-6)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

BKDCBYZYHIUZOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SCC(=O)O)F

Origin of Product

United States

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